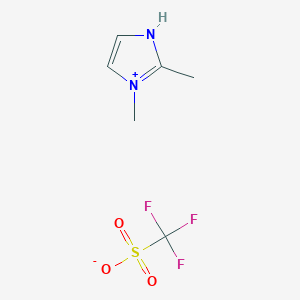
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions, a carboxylate group at the 2 position, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the reaction of anthraquinone derivatives with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
化学反応の分析
Types of Reactions
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amides or esters depending on the nucleophile used.
科学的研究の応用
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial properties against various pathogens.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can generate reactive oxygen species, which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial applications .
類似化合物との比較
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but contains a benzamide group instead of an ethyl ester group.
N-pentyl-4,5-dihydroxyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Contains a carboxamide group and additional hydroxyl groups.
Uniqueness
Its ethyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes .
特性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
ethyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-2-21-17(20)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,2H2,1H3 |
InChIキー |
YUBIJBINHXSONI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Thiazol-2-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8344312.png)


![[3-(1H-indol-4-yl)-phenyl]-acetic acid](/img/structure/B8344325.png)
![1-Benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine](/img/structure/B8344333.png)
![Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate](/img/structure/B8344340.png)



![(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid](/img/structure/B8344379.png)

![3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8344390.png)


